- Facile one-pot synthesis of weinreb amides from carboxylic acids with POCL3, World Journal of Pharmaceutical Research, 2019, 8, 824-835

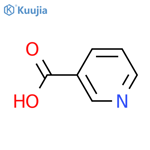

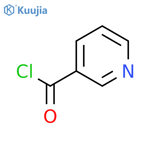

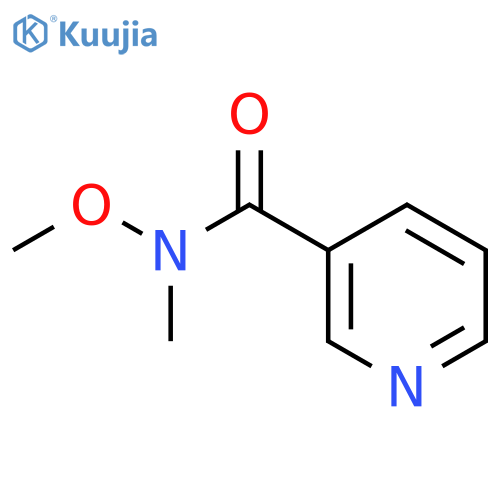

Cas no 95091-91-1 (N-methoxy-N-methylpyridine-3-carboxamide)

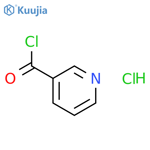

95091-91-1 structure

Nom du produit:N-methoxy-N-methylpyridine-3-carboxamide

Numéro CAS:95091-91-1

Le MF:C8H10N2O2

Mégawatts:166.177201747894

MDL:MFCD11847417

CID:1012014

PubChem ID:10558996

N-methoxy-N-methylpyridine-3-carboxamide Propriétés chimiques et physiques

Nom et identifiant

-

- N-methoxy-N-methylnicotinamide

- N-methoxy-N-methylpyridine-3-carboxamide

- 3-Pyridinecarboxamide, N-methoxy-N-methyl-

- N - Methoxy - N - Methylpyridine - 3 - carboxaMide

- N-methyl-N-methoxy-nicotinamide

- KFEZCMOHRDCFIQ-UHFFFAOYSA-N

- 6336AC

- N-Methoxy-N-methyl-3-pyridinecarboxamide

- N-Methoxy-N-methyl-3-pyridinecarboxamide (ACI)

- F1903-0200

- SB53967

- MFCD11847417

- M3099

- AKOS008953236

- DTXCID50392487

- DTXSID50441666

- SCHEMBL434252

- CS-0044200

- DB-335377

- EN300-200428

- VDA09191

- AS-10408

- Y10185

- 95091-91-1

- SY224287

-

- MDL: MFCD11847417

- Piscine à noyau: 1S/C8H10N2O2/c1-10(12-2)8(11)7-4-3-5-9-6-7/h3-6H,1-2H3

- La clé Inchi: KFEZCMOHRDCFIQ-UHFFFAOYSA-N

- Sourire: O=C(N(C)OC)C1C=CC=NC=1

Propriétés calculées

- Qualité précise: 166.074227566g/mol

- Masse isotopique unique: 166.074227566g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 0

- Nombre de récepteurs de liaison hydrogène: 3

- Comptage des atomes lourds: 12

- Nombre de liaisons rotatives: 2

- Complexité: 161

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Surface topologique des pôles: 42.4

- Le xlogp3: -0.4

N-methoxy-N-methylpyridine-3-carboxamide Informations de sécurité

-

Symbolisme:

- Provoquer:Avertissement

- Description des dangers: H315-H319

- Déclaration d'avertissement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

N-methoxy-N-methylpyridine-3-carboxamide PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1114840-1g |

N-methoxy-N-methylnicotinamide |

95091-91-1 | 97% | 1g |

¥64.00 | 2024-04-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1114840-5g |

N-methoxy-N-methylnicotinamide |

95091-91-1 | 97% | 5g |

¥185.00 | 2024-04-24 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M3099-5G |

N-Methoxy-N-methylnicotinamide |

95091-91-1 | >96.0%(GC) | 5g |

¥470.00 | 2024-04-15 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N41530-250mg |

N-methoxy-N-methylnicotinamide |

95091-91-1 | 95% | 250mg |

¥668.0 | 2022-04-27 | |

| Life Chemicals | F1903-0200-2.5g |

N-methoxy-N-methylpyridine-3-carboxamide |

95091-91-1 | 95% | 2.5g |

$822.0 | 2023-09-07 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N41530-5g |

N-methoxy-N-methylnicotinamide |

95091-91-1 | 95% | 5g |

¥2168.0 | 2022-04-27 | |

| abcr | AB420756-1 g |

N-Methoxy-N-methylpyridine-3-carboxamide, 95%; . |

95091-91-1 | 95% | 1g |

€78.90 | 2023-04-24 | |

| Life Chemicals | F1903-0200-1g |

N-methoxy-N-methylpyridine-3-carboxamide |

95091-91-1 | 95% | 1g |

$411.0 | 2023-09-07 | |

| TRC | B427480-250mg |

N-methoxy-N-methylnicotinamide |

95091-91-1 | 250mg |

$ 185.00 | 2022-06-07 | ||

| Enamine | EN300-200428-2.5g |

N-methoxy-N-methylpyridine-3-carboxamide |

95091-91-1 | 2.5g |

$949.0 | 2023-09-16 |

N-methoxy-N-methylpyridine-3-carboxamide Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Solvents: Dichloromethane ; 5 min, 0 °C

1.2 Reagents: Diisopropylethylamine ; 0 °C

1.3 Reagents: Phosphorus oxychloride ; 0 °C; 0 °C → rt; 3 h, rt; rt → 0 °C

1.4 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Diisopropylethylamine ; 0 °C

1.3 Reagents: Phosphorus oxychloride ; 0 °C; 0 °C → rt; 3 h, rt; rt → 0 °C

1.4 Reagents: Sodium bicarbonate Solvents: Water

Référence

Méthode de production 2

Conditions de réaction

1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ; 1 h, rt

1.2 Reagents: Triethylamine ; overnight, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt

1.2 Reagents: Triethylamine ; overnight, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt

Référence

- A CO2-Catalyzed Transamidation Reaction, Journal of Organic Chemistry, 2021, 86(23), 16867-16881

Méthode de production 3

Conditions de réaction

1.1 Reagents: Triethylamine , Dicyclohexylcarbodiimide Solvents: Dichloromethane

Référence

- Synthesis of nornicotine, nicotine and other functionalized derivatives using solid-supported reagents and scavengers, Journal of the Chemical Society, 2002, (2), 143-154

Méthode de production 4

Conditions de réaction

1.1 Reagents: Potassium carbonate Catalysts: Palladium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ; 12 h, 3 bar, 105 °C

Référence

- An efficient synthesis of Weinreb amides and ketones via palladium nanoparticles on ZIF-8 catalysed carbonylative coupling, RSC Advances, 2014, 4(57), 30019-30027

Méthode de production 5

Conditions de réaction

1.1 Reagents: Triethylamine Catalysts: Palladium diacetate , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ; 1 h, 90 °C

Référence

- One-Pot Direct Synthesis of Weinreb Amides From Aryl and Hetero Aryl Halides Using Co2(CO)8 as an Effective CO Source Under Conventional Thermal Heating, Synthetic Communications, 2015, 45(4), 531-538

Méthode de production 6

Conditions de réaction

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 20 min, 0 °C

1.2 0 °C → rt; 23 h, rt

1.3 Reagents: Sodium bicarbonate Solvents: Water

1.4 Reagents: Hydrochloric acid Solvents: Water ; neutralized

1.2 0 °C → rt; 23 h, rt

1.3 Reagents: Sodium bicarbonate Solvents: Water

1.4 Reagents: Hydrochloric acid Solvents: Water ; neutralized

Référence

- Divergent stereochemical outcomes in the insertion of donor/donor carbenes into the C-H bonds of stereogenic centers, Chemical Science, 2022, 13(4), 1030-1036

Méthode de production 7

Conditions de réaction

1.1 Reagents: Triethylamine , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 75 h, rt

Référence

- Discovery of CYT997: a structurally novel orally active microtubule targeting agent, Bioorganic & Medicinal Chemistry Letters, 2009, 19(16), 4639-4642

Méthode de production 8

Conditions de réaction

1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Palladium diacetate , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ; 20 min, 120 °C

Référence

- Mo(CO)6 as a Solid CO Source in the Synthesis of Aryl/Heteroaryl Weinreb Amides under Microwave-Enhanced Condition, Australian Journal of Chemistry, 2017, 70(1), 44-51

Méthode de production 9

Conditions de réaction

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; overnight, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

Référence

- One-Pot Assembly and Synthetic Applications of Geminal Acyl/Alkoxy Tetrasubstituted Allenes, Journal of Organic Chemistry, 2022, 87(18), 12175-12181

Méthode de production 10

Conditions de réaction

1.1 Reagents: Triethylamine , Triphosgene Solvents: Dichloromethane ; 0 °C; rt

Référence

- Direct synthesis of Weinreb amides from carboxylic acids using triphosgene, Letters in Organic Chemistry, 2007, 4(1), 20-22

Méthode de production 11

Conditions de réaction

1.1 Reagents: Triethylamine , 1-Hydroxybenzotriazole , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethylformamide ; 18 h, 90 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

Référence

- Synthesis and antiproliferative activity of pyridinylcarbonylpyrimidines against melanoma cell line, Bulletin of the Korean Chemical Society, 2011, 32(4), 1209-1214

Méthode de production 12

Conditions de réaction

1.1 Reagents: Pyridine Solvents: Dichloromethane ; 0 °C; 4 h, rt

Référence

- Preparation of heterocyclic compounds with affinity to muscarinic receptors, World Intellectual Property Organization, , ,

Méthode de production 13

Conditions de réaction

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 3 h, 0 °C; overnight, 0 °C → rt

1.2 Reagents: Water

1.2 Reagents: Water

Référence

- Analogues of Fenarimol Are Potent Inhibitors of Trypanosoma cruzi and Are Efficacious in a Murine Model of Chagas Disease, Journal of Medicinal Chemistry, 2012, 55(9), 4189-4204

Méthode de production 14

Conditions de réaction

1.1 Reagents: Thionyl chloride ; 1 h, 90 °C; 90 °C → rt

1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 1.5 h, rt

1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 1.5 h, rt

Référence

- Gold(I)-Catalyzed Nucleophilic Allylation of Azinium Ions with Allylboronates, Angewandte Chemie, 2022, 61(22),

Méthode de production 15

Conditions de réaction

1.1 Reagents: Oxalyl chloride , Diphenylcyclopropenone Solvents: Dichloromethane

1.2 Reagents: Diisopropylethylamine ; rt

1.3 Solvents: Dichloromethane ; rt

1.2 Reagents: Diisopropylethylamine ; rt

1.3 Solvents: Dichloromethane ; rt

Référence

- One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent, Synthetic Communications, 2019, 49(6), 790-798

Méthode de production 16

Conditions de réaction

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 20 min, 0 °C

1.2 0 °C; 0 °C → rt; 23 h, rt

1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt

1.2 0 °C; 0 °C → rt; 23 h, rt

1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt

Référence

- Enantioselective synthesis of isochromans and tetrahydroisoquinolines by C-H insertion of donor/donor carbenes, Chemical Science, 2020, 11(2), 494-498

Méthode de production 17

Conditions de réaction

1.1 Reagents: Triethylamine Solvents: Dichloromethane

1.2 Reagents: Pivaloyl chloride

1.3 -

1.4 Reagents: Triethylamine

1.2 Reagents: Pivaloyl chloride

1.3 -

1.4 Reagents: Triethylamine

Référence

- Convenient conversion of acids to Weinreb's amides, Synthetic Communications, 1999, 29(18), 3215-3219

Méthode de production 18

Conditions de réaction

1.1 Reagents: Triethylamine , 1-Hydroxybenzotriazole , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Acetonitrile ; rt; 25 °C

Référence

- Design, synthesis and biological evaluation of anti-pancreatic cancer activity of plinabulin derivatives based on the co-crystal structure, Bioorganic & Medicinal Chemistry, 2018, 26(8), 2061-2072

Méthode de production 19

Conditions de réaction

1.1 Reagents: Triethylamine , 1-Hydroxybenzotriazole , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Acetonitrile

Référence

- Observations on the DDQ oxidation of 1-acyldihydropyridines - a synthetic application, Synthesis, 2001, (12), 1784-1789

Méthode de production 20

Conditions de réaction

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 2 h, rt

Référence

- Preparation of pyridinylpropanoic acid derivatives as αvβ3 and αvβ5 integrin inhibitors, World Intellectual Property Organization, , ,

N-methoxy-N-methylpyridine-3-carboxamide Raw materials

- Nicotinyl Chloride

- 1-Butanesulfonic acid, 1,1,2,2,3,3,4,4,4-nonafluoro-, 3-pyridinyl ester

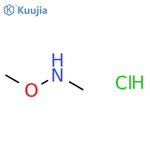

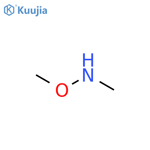

- N,O-Dimethylhydroxylamine

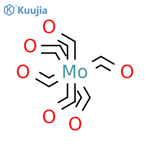

- Hexacarbonylmolybdenum

- Cobalt Carbonyl (Stabilized with 1-5% Hexane)

- pyridine-3-carbonyl chloride hydrochloride

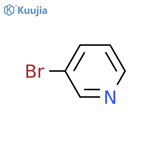

- 3-Bromopyridine

- Niacin

- N,O-Dimethylhydroxylamine hydrochloride

N-methoxy-N-methylpyridine-3-carboxamide Preparation Products

N-methoxy-N-methylpyridine-3-carboxamide Littérature connexe

-

Tuan Thanh Dang,Anqi Chen,Abdul Majeed Seayad RSC Adv. 2014 4 30019

-

Ahmed Kamal,Md. Ashraf,Shaik Thokhir Basha,S. M. Ali Hussaini,Shamshair Singh,M. V. P. S. Vishnuvardhan,Boppana Kiran,Balasubramanian Sridhar Org. Biomol. Chem. 2016 14 1382

-

3. Synthesis of nornicotine, nicotine and other functionalised derivatives using solid-supported reagents and scavengersIan R. Baxendale,Gloria Brusotti,Masato Matsuoka,Steven V. Ley J. Chem. Soc. Perkin Trans. 1 2002 143

Classification associée

- Solvants et chimiques organiques Composés organiques composés hétérocycliques organiques Pyridines et dérivés Pyridinecarboxamides

- Solvants et chimiques organiques Composés organiques composés hétérocycliques organiques Pyridines et dérivés Acides carboxyliques pyridiniques et leurs dérivés Pyridinecarboxamides

95091-91-1 (N-methoxy-N-methylpyridine-3-carboxamide) Produits connexes

- 339111-57-8(4-methyl-3-phenyl-5-(1H-1,2,4-triazol-3-yl)-2-thiophenecarbonitrile)

- 2227846-31-1(4-amino-5-(1-methyl-1H-imidazol-4-yl)-1-(propan-2-yl)pyrrolidin-2-one)

- 1260821-25-7(Ethyl 6-bromo-4,7-dichloroquinoline-3-carboxylate)

- 444194-07-4(N-(2-Chloro-4-nitrophenyl)-2-cyano-3-(2,6-dichlorophenyl)-2-propenamide)

- 1019104-22-3(3-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine)

- 1785311-52-5(2-(4-bromo-3,5-dimethylphenyl)morpholine)

- 1557400-41-5(3,3-Difluoro-2,2-dimethyl-2,3-dihydro-1h-inden-1-amine)

- 2227932-11-6(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4-ynamidocyclopentylacetic acid)

- 2229626-98-4(3-(1-ethyl-1H-imidazol-5-yl)-2-methoxy-3-methylbutanoic acid)

- 90000-46-7((2-ETHYL-6-METHYL-PYRIMIDIN-4-YL)-HYDRAZINE)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:95091-91-1)N-methoxy-N-methylpyridine-3-carboxamide

Pureté:99%

Quantité:100g

Prix ($):266.0